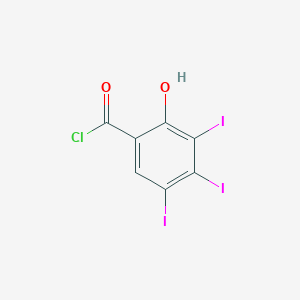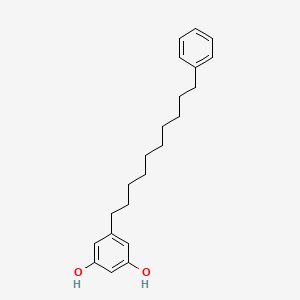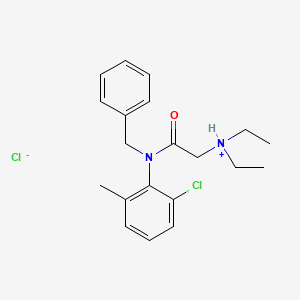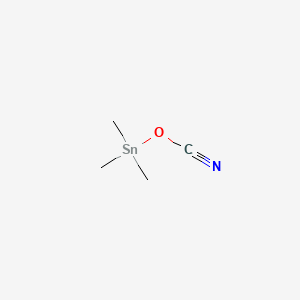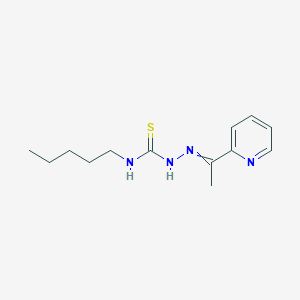
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms in its structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a fluorinated ester with a chlorosulfonylating agent. One common method includes the use of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate as a starting material, which undergoes a series of reactions to introduce the tetrafluoropropanoate moiety .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of specialized equipment to handle the reactive intermediates and by-products safely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Production of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the chlorosulfanyl and tetrafluoropropanoate groups, which can participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but lacks the tetrafluoropropanoate group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its overall structure and reactivity.
Uniqueness
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate is unique due to the combination of fluorine and sulfur atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Eigenschaften
CAS-Nummer |
77705-95-4 |
|---|---|
Molekularformel |
C4H3ClF4O2S |
Molekulargewicht |
226.58 g/mol |
IUPAC-Name |
methyl 3-chlorosulfanyl-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C4H3ClF4O2S/c1-11-2(10)3(6,7)4(8,9)12-5/h1H3 |
InChI-Schlüssel |
XJGPYUVHAPPUHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(F)(F)SCl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


